molecular formula C9H13N3 B13928446 5,6,7,8-Tetrahydroisoquinoline-1,6-diamine

5,6,7,8-Tetrahydroisoquinoline-1,6-diamine

Cat. No.: B13928446
M. Wt: 163.22 g/mol
InChI Key: QMOHCWHAVZHNTD-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroisoquinoline-1,6-diamine is a heterocyclic organic compound with the molecular formula C9H13N3 It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroisoquinoline-1,6-diamine typically involves the reduction of 5,6,7,8-tetrahydroisoquinoline. One common method is the reduction with sodium in ethanol, which yields trans-decahydroquinolines . Another approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroisoquinoline-1,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Sodium in ethanol.

    Substitution: Halo acetophenones.

Major Products Formed

    Oxidation: Nitrones.

    Reduction: Trans-decahydroquinolines.

    Substitution: N-alkylated derivatives.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-1,6-diamine involves its interaction with molecular targets such as CDKs and DHFR. It inhibits these enzymes, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroisoquinoline-1,6-diamine is unique due to its dual amine functionality, which enhances its reactivity and potential as a versatile building block in organic synthesis. Its ability to inhibit key enzymes involved in cancer progression also sets it apart from other tetrahydroisoquinoline derivatives .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5,6,7,8-tetrahydroisoquinoline-1,6-diamine

InChI

InChI=1S/C9H13N3/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h3-4,7H,1-2,5,10H2,(H2,11,12)

InChI Key

QMOHCWHAVZHNTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C=CN=C2N

Origin of Product

United States

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